Resolvin D1 methyl ester

Diabetic Peripheral Neuropathy Lipid Metabolism Triglyceride Lowering

Resolvin D1 methyl ester (RvD1 methyl ester, CAS 937738-63-1) is a synthetic methyl ester derivative of Resolvin D1 (RvD1), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a lipophilic prodrug, the methyl ester modification enhances membrane permeability and is designed to be cleaved by intracellular esterases to release the active free acid RvD1.

Molecular Formula C23H34O5
Molecular Weight 390.5
CAS No. 937738-63-1
Cat. No. B594181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResolvin D1 methyl ester
CAS937738-63-1
Synonyms17(S)-Resolvin D1 methyl ester; RvD1 methyl ester
Molecular FormulaC23H34O5
Molecular Weight390.5
Structural Identifiers
SMILESCCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O
InChIInChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1
InChIKeyWUKVAFWBFGABJN-ZXQGQRHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resolvin D1 Methyl Ester (CAS 937738-63-1): A Lipophilic Prodrug of RvD1 for Enhanced Cellular Uptake and In Vivo Applications


Resolvin D1 methyl ester (RvD1 methyl ester, CAS 937738-63-1) is a synthetic methyl ester derivative of Resolvin D1 (RvD1), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA) . As a lipophilic prodrug, the methyl ester modification enhances membrane permeability and is designed to be cleaved by intracellular esterases to release the active free acid RvD1 . The compound retains the core biological activity of RvD1, including potent inhibition of human polymorphonuclear leukocyte (PMN) transendothelial migration, a hallmark early event in acute inflammation, with a reported EC50 of approximately 30 nM .

Why Resolvin D1 Methyl Ester Cannot Be Substituted by RvD1 Free Acid or AT-RvD1 in Key Experimental Workflows


Generic substitution of RvD1 methyl ester with the free acid RvD1 or its aspirin-triggered epimer (AT-RvD1) fails because the methyl ester functions as a lipophilic prodrug, a structural feature that fundamentally alters its cellular permeability and pharmacokinetic (PK) profile . While all three forms share the same active pharmacophore and demonstrate equipotent inhibition of PMN migration in vitro (EC50 ≈ 30 nM) [1], the methyl ester's enhanced membrane penetration can lead to distinct intracellular accumulation and release kinetics of the active free acid following esterase cleavage [2]. Furthermore, AT-RvD1 exhibits resistance to inactivation by eicosanoid oxidoreductases, a property not shared by the parent RvD1 free acid, introducing additional functional divergence within the class [1]. Consequently, direct interchange of these analogs in in vivo studies—particularly those involving chronic dosing, metabolic stability, or tissue-specific delivery—can confound results due to divergent bioavailability, distribution, and local bioactivation kinetics.

Quantitative Differentiation of Resolvin D1 Methyl Ester (CAS 937738-63-1) Against Its Closest Analogs


In Vivo Triglyceride Reduction by Resolvin D1 Methyl Ester in a Diabetic Mouse Model

Resolvin D1 methyl ester demonstrates a quantifiable in vivo pharmacological effect distinct from its prodrug mechanism. In a study of type 2 diabetic C57BL/6J mice, daily intraperitoneal administration of Resolvin D1 methyl ester at a dose of 1 ng/g significantly reduced serum triglyceride levels to control values or lower [1]. This effect was compared against vehicle-treated diabetic controls. While the free acid RvD1 also reduced triglycerides, the study explicitly utilized the methyl ester form for this outcome, establishing its utility as a tool compound for metabolic studies. Furthermore, treatment with Resolvin D1 methyl ester significantly improved motor nerve conduction velocity compared to non-treated diabetic mice, although velocities remained impaired relative to non-diabetic controls [1].

Diabetic Peripheral Neuropathy Lipid Metabolism Triglyceride Lowering

In Vitro Potency: Equipotent Inhibition of Human Neutrophil Transendothelial Migration

Resolvin D1 methyl ester functions as a prodrug, and its active metabolite (RvD1 free acid) demonstrates a well-defined, equipotent inhibitory effect on human polymorphonuclear leukocyte (PMN) transendothelial migration compared to its parent compound, Resolvin D1, and its aspirin-triggered epimer, 17(R)-RvD1 [1]. All three compounds exhibit an EC50 value of approximately 30 nM in this standard in vitro assay of the earliest event in acute inflammation [1]. This quantitative equivalence confirms that the methyl ester modification does not intrinsically alter the bioactivity of the liberated free acid, providing a consistent potency benchmark for researchers selecting among these tools.

Acute Inflammation Neutrophil Migration SPM Pharmacology

Lipophilic Prodrug Design: Enhanced Membrane Permeability via Methyl Esterification

The methyl esterification of Resolvin D1 introduces a critical structural differentiator: it serves as a lipophilic prodrug designed to enhance passive diffusion across cell membranes compared to the charged free acid form . While direct comparative permeability coefficients (e.g., Papp in Caco-2 assays) are not available in the public domain for this specific compound, the structural rationale is well-established. The methyl ester moiety increases the compound's LogP, thereby improving its ability to penetrate the lipid bilayer. Once intracellular, the methyl ester is cleaved by ubiquitous esterases to release the active RvD1 free acid [1]. This contrasts with the free acid, which, due to its carboxylate group at physiological pH, has limited membrane permeability and relies on specific transporters for cellular entry. This prodrug strategy is explicitly intended to alter the compound's distribution and pharmacokinetic properties, providing a mechanistic basis for differential in vivo performance.

Prodrug Strategy Cellular Uptake Pharmacokinetics

Solubility Profile: Differentiated Formulation Requirements for In Vitro and In Vivo Use

Resolvin D1 methyl ester exhibits a distinct solubility profile compared to its free acid counterpart, a critical consideration for experimental design. The methyl ester demonstrates high solubility in organic solvents such as DMF and ethanol (up to 50 mg/mL), but very low solubility in aqueous buffer (PBS, pH 7.2: 0.05 mg/mL) . This contrasts with the free acid RvD1, which, while also lipophilic, may have a different solubility profile in aqueous and organic phases due to its ionizable carboxylate group. This differential solubility directly impacts stock solution preparation and in vivo formulation strategies. The methyl ester's high organic solubility facilitates preparation of concentrated stocks in DMSO or ethanol for in vitro assays, while its poor aqueous solubility necessitates careful formulation (e.g., use of co-solvents or cyclodextrins) for parenteral administration in animal studies.

Solubility Formulation Assay Development

Commercial Purity and Analytical Characterization for Reproducible Research

Resolvin D1 methyl ester is available as a fully characterized chemical compound with defined purity specifications, making it suitable for use as a reference standard in analytical method development and validation . Commercial sources specify purity levels of ≥95% or ≥97% . The compound's identity is confirmed by multiple analytical techniques, including its characteristic UV absorbance (λmax = 302 nm) and its defined molecular formula (C23H34O5) and weight (390.5 g/mol) . While purity specifications for endogenous or semi-synthetic RvD1 can vary by source, the methyl ester is produced synthetically, allowing for a high degree of batch-to-batch consistency. This level of characterization and purity is essential for researchers requiring a reliable and traceable standard for quantitative analysis, pharmacokinetic studies, or use as a positive control in bioassays.

Analytical Chemistry Quality Control Reference Standard

Optimal Research and Industrial Application Scenarios for Resolvin D1 Methyl Ester (CAS 937738-63-1)


In Vivo Studies of Diabetic Peripheral Neuropathy and Metabolic Dysregulation

Researchers investigating the therapeutic potential of specialized pro-resolving mediators (SPMs) in diabetic complications should prioritize Resolvin D1 methyl ester. As demonstrated in a published study, daily intraperitoneal administration of 1 ng/g of the methyl ester significantly reduced serum triglyceride levels and improved motor nerve conduction velocity in a type 2 diabetic mouse model [1]. The prodrug nature of the methyl ester facilitates efficient tissue delivery of the active RvD1 moiety, making it the appropriate choice for chronic in vivo dosing regimens where sustained, bioavailable levels of the active lipid mediator are required.

Cell-Based Assays Requiring Enhanced Intracellular Delivery of RvD1

For in vitro studies focusing on intracellular signaling pathways or gene expression changes mediated by RvD1, the methyl ester prodrug is the preferred tool. Its lipophilic nature enhances passive diffusion across the plasma membrane, leading to rapid intracellular accumulation. Once inside the cell, esterases cleave the methyl ester to liberate the active RvD1 free acid, which can then engage its cognate receptors (e.g., GPR32/DRV1) and downstream effectors [1]. This ensures that the observed biological effects are due to the liberated RvD1, while benefiting from a more efficient and reliable cellular loading compared to the free acid form, which has limited membrane permeability.

Use as a Certified Reference Standard for Analytical Method Development and Validation

In pharmaceutical and analytical chemistry settings, Resolvin D1 methyl ester serves as a critical reference standard for method development (e.g., HPLC, LC-MS/MS) and quality control applications [1]. Its high purity (≥95%), well-defined structure (MW 390.5 g/mol), and characteristic UV absorbance (λmax 302 nm) make it suitable for calibrating instruments, validating assays for lipid mediators, and ensuring the accuracy and traceability of quantitative measurements in biological samples. Its synthetic origin also ensures superior batch-to-batch consistency compared to some naturally derived SPMs, which is a key requirement for regulated analytical workflows.

In Vivo Inflammation and Resolution Pharmacology with Formulation Considerations

The methyl ester is an excellent choice for in vivo studies of acute inflammation and resolution, such as the mouse peritonitis model where the active metabolite (RvD1) demonstrates a maximal inhibition of leukocyte infiltration of ~35% at a 100 ng dose [1]. Researchers must, however, account for its solubility profile. With high solubility in DMF/ethanol (50 mg/mL) but poor solubility in PBS (0.05 mg/mL), the compound is best suited for protocols involving initial dissolution in a small volume of organic solvent followed by dilution in a biocompatible vehicle (e.g., saline with a co-solvent or cyclodextrin). This formulation step is essential for achieving reproducible dosing and plasma exposure in animal models.

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